molecular formula C10H16 B115575 1-Ethyl-4-ethynylcyclohexane CAS No. 141743-53-5

1-Ethyl-4-ethynylcyclohexane

Cat. No.: B115575
CAS No.: 141743-53-5
M. Wt: 136.23 g/mol
InChI Key: PPXBTAUKVXDFHF-UHFFFAOYSA-N
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Description

1-Ethyl-4-ethynylcyclohexane is an organic compound with the molecular formula C10H16 It is a derivative of cyclohexane, where an ethyl group and an ethynyl group are attached to the first and fourth carbon atoms, respectively, in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-ethynylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of cyclohexane with ethyl bromide and a strong base, such as sodium amide, to introduce the ethyl group. The ethynyl group can be introduced through a subsequent reaction with acetylene under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or nickel complexes are often employed to facilitate the addition of the ethynyl group.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-ethynylcyclohexane undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The ethyl and ethynyl groups can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of cyclohexane derivatives with saturated side chains.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

1-Ethyl-4-ethynylcyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-ethynylcyclohexane involves its interaction with molecular targets through its ethynyl and ethyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme-mediated transformations and binding to specific receptors or active sites.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexane, 1-ethyl-4-methyl-, trans-
  • Cyclohexane, 1-ethyl-4-vinyl-, trans-
  • Cyclohexane, 1-ethyl-4-propyl-, trans-

Uniqueness

1-Ethyl-4-ethynylcyclohexane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This sets it apart from other cyclohexane derivatives that may only contain alkyl or alkenyl groups.

Properties

IUPAC Name

1-ethyl-4-ethynylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-3-9-5-7-10(4-2)8-6-9/h1,9-10H,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXBTAUKVXDFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298297
Record name trans-1-Ethyl-4-ethynylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141743-53-5
Record name trans-1-Ethyl-4-ethynylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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